molecular formula C10H18O3 B14322510 Methyl 8-hydroxynon-2-enoate CAS No. 111710-70-4

Methyl 8-hydroxynon-2-enoate

Cat. No.: B14322510
CAS No.: 111710-70-4
M. Wt: 186.25 g/mol
InChI Key: FOMRGMQRLRYTHZ-UHFFFAOYSA-N
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Description

Methyl 8-hydroxynon-2-enoate is a methyl ester characterized by a hydroxyl (-OH) group at the 8th carbon and a double bond at the 2nd position of its nine-carbon chain. This structure imparts unique physicochemical properties, including polarity from the hydroxyl group and reactivity from the α,β-unsaturated ester moiety.

Properties

CAS No.

111710-70-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 8-hydroxynon-2-enoate

InChI

InChI=1S/C10H18O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h6,8-9,11H,3-5,7H2,1-2H3

InChI Key

FOMRGMQRLRYTHZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC=CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-hydroxynon-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction. The enolate ion is generated from a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like sodium ethoxide in ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxynon-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond.

    Substitution: Reagents like thionyl chloride (SOCl_2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 8-oxonon-2-enoate.

    Reduction: Formation of methyl 8-hydroxynonanoate.

    Substitution: Formation of various substituted esters depending on the reagent used.

Scientific Research Applications

Methyl 8-hydroxynon-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 8-hydroxynon-2-enoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Features

Compound Molecular Formula Key Functional Groups Structural Distinctions
Methyl 8-hydroxynon-2-enoate C₁₀H₁₈O₃ Ester, hydroxyl, α,β-unsaturated Long aliphatic chain (C9) with mid-chain -OH
Methyl butanoate C₅H₁₀O₂ Ester Short chain (C4), no hydroxyl or unsaturation
Methyl 2-hydroxyacetate C₃H₆O₃ Ester, hydroxyl Short chain (C2), hydroxyl at α-position
Methyl salicylate C₈H₈O₃ Ester, aromatic hydroxyl Benzene ring with ortho-hydroxyl group

Physical and Chemical Properties

  • Molecular Weight and Polarity: this compound’s higher molecular weight (186.25 g/mol) and hydroxyl group suggest lower volatility compared to methyl butanoate (102.13 g/mol) and methyl 2-hydroxyacetate (106.08 g/mol). The double bond may increase reactivity, analogous to α,β-unsaturated esters like methyl acrylate .
  • Solubility: The hydroxyl group enhances water solubility relative to non-hydroxylated esters (e.g., methyl butanoate). However, its long hydrophobic chain likely reduces solubility compared to methyl 2-hydroxyacetate, which has a shorter backbone .
  • Thermal Stability: Methyl salicylate’s aromatic structure confers higher thermal stability, whereas this compound’s aliphatic chain and unsaturation may render it prone to oxidation or polymerization .

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